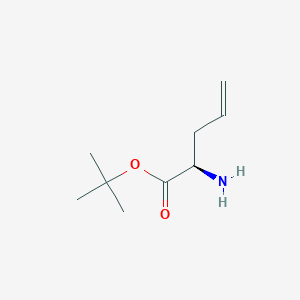

Tert-butyl (2R)-2-aminopent-4-enoate

Description

Significance of Allylglycine and its Derivatives in Chemical Synthesis

Allylglycine is a non-proteinogenic amino acid characterized by the presence of a terminal alkene (an allyl group) in its side chain. This functional group is of particular interest in synthetic chemistry because it can participate in a wide range of chemical transformations. The double bond serves as a handle for various reactions, such as cross-metathesis, hydrogenation, and addition reactions, allowing for the elaboration of the amino acid side chain into more complex structures.

Tert-butyl (2R)-2-aminopent-4-enoate is a derivative of allylglycine. The key features of this specific derivative are the tert-butyl ester protecting the carboxylic acid and the specific (2R) stereochemistry at the α-carbon. The tert-butyl group is a bulky protecting group that prevents the carboxylic acid from reacting under certain conditions and can be removed later in a synthetic sequence.

Derivatives of allylglycine are valuable intermediates in asymmetric synthesis, which is the synthesis of a chiral compound where one enantiomer is formed in preference to the other. acs.org They have been utilized in the synthesis of complex α,α-disubstituted α-amino acids, which are important structural motifs in natural products and pharmaceutical agents. nih.gov The ability to use these derivatives in catalytic, enantioselective reactions provides an efficient pathway to optically active α-amino acids that are otherwise difficult to prepare. acs.org

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Chirality Center | C2 (α-carbon) |

| Key Functional Groups | Amine, Tert-butyl ester, Alkene (Allyl) |

Stereochemical Importance of the (2R) Configuration in Amino Acid Chemistry

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical concept in chemistry and biology. Most naturally occurring amino acids in proteins possess the L-configuration, which for most (except cysteine) corresponds to an S-configuration under the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org The compound , this compound, has the opposite (R) configuration at its chiral center.

The Cahn-Ingold-Prelog (CIP) system is a standardized method used to assign an absolute configuration (R or S) to a stereocenter. wikipedia.org This is achieved by assigning priorities to the four substituents attached to the chiral carbon based on atomic number.

CIP Priority Assignment for this compound:

-NH₂ (Amine group): The nitrogen atom has the highest atomic number directly attached to the chiral carbon. (Priority 1)

-COOC(CH₃)₃ (Tert-butyl ester group): The carbon of the carboxyl group is bonded to two oxygen atoms. (Priority 2)

-CH₂CH=CH₂ (Allyl group): The carbon of the side chain is bonded to other carbons and hydrogens. (Priority 3)

-H (Hydrogen): The hydrogen atom has the lowest atomic number. (Priority 4)

When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the designation (R) for rectus (Latin for right).

The specific (2R) configuration is significant because it allows chemists to build molecules with a defined and opposite stereochemistry to that of most natural building blocks. This is particularly important in medicinal chemistry, where the biological effect of a drug can be highly dependent on its stereochemistry. acs.org One enantiomer of a drug may be therapeutically active while the other is inactive or even harmful. By using building blocks like (2R)-allylglycine derivatives, scientists can synthesize specific enantiomers of drug candidates for evaluation, leading to safer and more effective medicines. acs.orghilarispublisher.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-aminopent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDXLHHMGNXXAG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455347 | |

| Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199588-89-1 | |

| Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2r 2 Aminopent 4 Enoate and Its Stereoisomers

Stereoselective Alkylation Approaches

Stereoselective alkylation methods provide a direct route to α-amino acids by forming the crucial α-carbon-allyl bond in an asymmetric fashion. These approaches typically start from glycine (B1666218) or its derivatives, relying on chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Asymmetric α-Alkylation of Glycine Derivatives

One of the most established methods for synthesizing α-amino acids involves the diastereoselective alkylation of chiral glycine enolate equivalents. In this approach, the glycine molecule is first derivatized with a chiral auxiliary to form a substrate, such as an oxazolidinone. Deprotonation with a strong base, like lithium diisopropylamide (LDA), generates a rigid enolate, which is then alkylated with an electrophile, such as allyl bromide. The chiral auxiliary shields one face of the enolate, directing the incoming allyl group to the opposite face and thereby controlling the stereochemistry at the α-carbon. rsc.org

For instance, treatment of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones with LDA, followed by the addition of allyl bromide, results in highly stereoselective allylation. The reaction proceeds with greater than 98% diastereomeric excess (de). Subsequent hydrolysis of the chiral auxiliary from the resulting 4,4-disubstituted oxazolidinones yields the enantiomerically pure (R)- or (S)-2-alkyl-2-aminopent-4-enoic acids. rsc.org This method allows for the synthesis of α,α-disubstituted amino acids with high enantiomeric purity. nih.gov

Radical-based approaches have also been developed for the α-alkylation of glycine derivatives, offering an alternative to traditional enolate chemistry under catalyst- and additive-free conditions. acs.orgresearchgate.net

Chiral Phase-Transfer Catalysis in Alkylation Reactions

Asymmetric phase-transfer catalysis (PTC) is a powerful tool for the enantioselective synthesis of α-amino acids from glycine derivatives. acs.orgnih.gov This method typically involves the alkylation of a glycine imine ester, such as tert-butyl glycinate (B8599266) benzophenone (B1666685) imine, with an alkyl halide in a biphasic system (e.g., solid-liquid or liquid-liquid). A chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, acts as the phase-transfer catalyst. austinpublishinggroup.com

The catalyst transports the enolate from the aqueous or solid phase to the organic phase, where the alkylation occurs. The chiral environment created by the catalyst around the ion pair dictates the facial selectivity of the alkylation, leading to high enantiomeric excess (ee). acs.org O-Alkyl N-anthracenylmethyl derivatives of Cinchona alkaloids have proven to be particularly effective catalysts for this transformation. nih.gov By selecting the appropriate catalyst enantiomer (derived from cinchonine (B1669041) or cinchonidine), either the (R) or (S) enantiomer of the product can be selectively synthesized. austinpublishinggroup.com Recent advancements have led to highly efficient catalysts that can provide α-alkylated glycinates in excellent yields and enantioselectivities (up to 99.9% ee) at very low catalyst loadings. acs.org

| Catalyst Type | Substrate | Alkylating Agent | Yield | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid Derivative | Glycine Imine | Benzyl (B1604629) Bromide | High | 58-88% | austinpublishinggroup.com |

| O-Alkyl N-anthracenylmethyl Cinchona Alkaloid | Glycine Imine | Various Alkyl Halides | High | High | acs.orgnih.gov |

| Quaternary Ammonium Calix nih.govarene | Glycine Imine | Various Alkyl Halides | ~98% | up to 99.9% | acs.org |

Rearrangement Reactions for Alkenyl α-Amino Esters

Sigmatropic rearrangements, particularly the Claisen rearrangement, offer a distinct and powerful strategy for the synthesis of γ,δ-unsaturated amino acids. These methods involve the concerted reorganization of electrons in an acyclic system to form new carbon-carbon bonds with excellent stereocontrol.

Claisen Rearrangement Strategies for Unsaturated Amino Acids

The ester enolate Claisen rearrangement is a highly effective method for synthesizing γ,δ-unsaturated amino acids with a high degree of diastereoselectivity. nih.govrsc.org The Kazmaier-Claisen rearrangement is a notable example, where an N-protected glycine allylic ester is treated with a strong base like LDA at low temperatures (−78 °C) to form a lithium enolate. wikipedia.org The addition of a metal salt, most effectively zinc chloride, creates a chelated metal enolate. nih.gov

This chelated intermediate adopts a rigid, chair-like transition state upon warming. The wikipedia.orgwikipedia.org-sigmatropic rearrangement then proceeds through this well-defined geometry, transferring the chirality from the allylic alcohol precursor to the newly formed α-carbon of the amino acid. nih.govwikipedia.org This methodology can be applied to a range of acyclic and cyclic substrates, as well as peptides, and is effective for creating quaternary carbon centers. nih.gov

| Substrate | Base/Metal Salt | Key Feature | Stereoselectivity | Reference |

| N-Boc-glycine allylic ester | LDA / ZnCl₂ | Chelated metal enolate | High diastereoselectivity | nih.gov |

| Chiral Allylic Amino Acid Esters | LDA / ZnCl₂ | Chelated Claisen rearrangement | High diastereoselectivity | researchgate.net |

| N-Protected amino acid allylic esters | LDA / Metal Salt | Chair-like transition state | High diastereoselectivity | nih.govrsc.org |

Palladium-Catalyzed Allylic Rearrangement Routes

Palladium catalysis provides versatile routes for the synthesis of α-amino acid derivatives through allylic substitution reactions. ccspublishing.org.cnacs.org A conceptually distinct approach involves a tandem palladium-catalyzed allylic amination followed by a acs.orgwikipedia.org-sigmatropic rearrangement. core.ac.uk

In this process, a glycine ester reacts with an allylic carbonate in the presence of a palladium catalyst to generate a quaternary allylic ammonium salt in situ. This intermediate then undergoes a base-promoted acs.orgwikipedia.org-sigmatropic rearrangement to form the branched α-allyl-α-amino acid derivative. By employing a chiral isothiourea co-catalyst, the rearrangement can be rendered enantioselective, affording products with high diastereo- and enantioselectivity. core.ac.uk This tandem relay catalysis strategy efficiently constructs two adjacent stereocenters from readily available starting materials. core.ac.uk

Derivatization from Precursor Amino Acids and Protected Forms

An alternative to constructing the amino acid from scratch is to derivatize a pre-existing, enantiomerically pure amino acid. The synthesis of tert-butyl esters of amino acids is a common procedure, often employed to protect the carboxylic acid functionality during subsequent synthetic steps.

A straightforward method for this transformation involves the reaction of an N-protected amino acid with tert-butanol (B103910) in the presence of a catalyst. researchgate.net For instance, using anhydrous magnesium sulfate (B86663) and a stoichiometric excess of boron trifluoride diethyl etherate facilitates the esterification, affording the desired tert-butyl esters in good yields under conditions tolerated by various amino acid side chains. researchgate.net

Another common approach is acid-catalyzed transesterification, where an N-protected amino acid is treated with a tert-butyl compound like tert-butyl acetate (B1210297) in the presence of an acid catalyst such as perchloric acid or a boron trifluoride complex. google.com Following the formation of the N-protected amino acid tert-butyl ester, the N-protecting group can be selectively removed to yield the final product, such as tert-butyl (2R)-2-aminopent-4-enoate hydrochloride salt.

Synthesis from Protected Hydroxyethylcarbamates

While a direct, single-step synthesis of this compound from a protected hydroxyethylcarbamate is not prominently documented, the principles of carbamate (B1207046) chemistry allow for plausible synthetic routes. A general approach could involve the transformation of a protected hydroxyethylcarbamate into a suitable electrophile or nucleophile. For instance, a protected N-allylcarbamate can serve as a key intermediate in the synthesis of α-amino acids. nih.gov A hypothetical pathway could involve the conversion of the hydroxyl group in a protected hydroxyethylcarbamate to a leaving group, followed by a substitution reaction with an appropriate carbon nucleophile to construct the pent-4-enoate (B1234886) backbone. Subsequent manipulation of the carbamate and ester functionalities would lead to the final product.

Conversion from Imino Esters via Ene Reactions

The use of imino esters in asymmetric ene reactions provides an efficient route to α-amino acids. nih.gov This methodology involves the reaction of an α-imino ester with an alkene (the "ene" component). For the synthesis of this compound, a glyoxylate-derived imino ester can react with propene or a related three-carbon ene component.

The stereochemical outcome of the reaction can be controlled in two primary ways:

Diastereofacial Selectivity: Using a chiral auxiliary attached to the glyoxylate, such as (-)-8-phenylmenthol, can direct the approach of the ene component to one face of the imine, leading to a specific stereoisomer. nih.gov

Enantiofacial Selectivity: A prochiral α-imino ester can be used in conjunction with a chiral catalyst, which creates a chiral environment and favors the formation of one enantiomer over the other. nih.gov

This approach is powerful for establishing the required (2R) stereocenter and simultaneously introducing the pent-4-enoate side chain.

Chemo-Enzymatic Synthesis and Biocatalytic Pathways

Chemo-enzymatic methods, which combine traditional chemical synthesis with biological catalysis, offer sustainable and highly selective routes to chiral compounds.

Enzymatic Resolution of Racemic Intermediates

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In the context of this compound synthesis, a racemic version of the amino ester or a precursor can be synthesized chemically and then resolved using an enzyme. Lipases are particularly effective for this purpose, as they can selectively catalyze the hydrolysis or transesterification of one enantiomer of an ester, leaving the other unreacted. nih.govresearchgate.net

For example, a racemic mixture of tert-butyl 2-aminopent-4-enoate could be subjected to a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze the (2S)-enantiomer to the corresponding carboxylic acid, leaving the desired (2R)-ester enantiomer untouched and in high enantiomeric purity. nih.govresearchgate.net The efficiency of this separation is often high, allowing for the isolation of both enantiomers. jocpr.com This method is advantageous due to the mild reaction conditions and the high enantioselectivity of enzymes. nih.gov

Table 1: Lipases Used in the Resolution of Amino Acid Esters

| Enzyme Source | Reaction Type | Selectivity |

|---|---|---|

| Pseudomonas lipase | Hydrolysis | High for L-amino acid esters nih.gov |

| Rhizopus lipase | Hydrolysis | High for L-amino acid esters nih.gov |

| Porcine Pancreas Lipase | Hydrolysis | High for L-amino acid esters nih.gov |

| Candida antarctica lipase A | Alkoxycarbonylation | High enantiopreference nih.gov |

| Candida antarctica lipase B | Transesterification | High enantioselectivity nih.gov |

Biocatalytic Approaches to Chiral Amino Acid Synthesis

Beyond resolution, biocatalysis offers methods for the direct asymmetric synthesis of unnatural amino acids (UAAs). rsc.org These approaches leverage the stereocontrol of enzymes to build chiral molecules from simple, achiral starting materials. nih.govresearchgate.net Enzymes from several classes are employed for this purpose:

Transaminases (Aminotransferases): These enzymes can transfer an amino group from a donor molecule to a keto acid precursor, creating a chiral amino acid with high enantiomeric excess. nih.gov

Ammonia (B1221849) Lyases: These enzymes can catalyze the addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid, directly forming a chiral amino acid. researchgate.net

Engineered Enzymes: Modern protein engineering allows for the modification of existing enzymes or the creation of new ones to catalyze specific, non-natural reactions, expanding the toolkit for UAA synthesis. rsc.orgnih.gov

These biocatalytic methods are valued for their sustainability and ability to produce optically pure amino acids, which are crucial building blocks for pharmaceuticals and other specialty chemicals. valpo.edu

Protecting Group Strategies in the Synthesis of this compound

The strategic use of protecting groups is fundamental in amino acid synthesis to prevent unwanted side reactions at the reactive amino and carboxyl groups.

Tert-Butoxycarbonyl (Boc) Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its ease of removal under specific acidic conditions. fishersci.co.ukwikipedia.org

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com The reaction conditions are flexible and generally provide high yields. fishersci.co.uknih.gov

Table 2: Common Conditions for Boc Protection of Amines

| Reagents | Solvents | Temperature | Reference |

|---|---|---|---|

| Boc₂O, Base (e.g., TEA, NaOH, DMAP) | THF, Acetonitrile, Water, Dioxane | Room Temperature to 40°C | fishersci.co.ukjk-sci.com |

| Boc₂O (catalyst-free) | Water-acetone | Room Temperature | nih.gov |

| Boc₂O, Sodium Bicarbonate | Chloroform (B151607)/Water (biphasic) | Reflux | wikipedia.org |

Deprotection: The Boc group is acid-labile and is readily cleaved by treatment with strong acids, which proceed via a mechanism involving the formation of a stable tert-butyl cation. organic-chemistry.org This cleavage is typically clean and efficient. jk-sci.com

A potential complication during deprotection is the alkylation of other nucleophilic sites on the substrate by the liberated tert-butyl cation. This can be mitigated by using "scavengers" like anisole (B1667542) or thioanisole. wikipedia.org

Table 3: Common Conditions for Boc Deprotection

| Reagents | Solvents | Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Very common, fast at room temp. | fishersci.co.ukwikipedia.org |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, Ethyl Acetate | Effective and widely used. | fishersci.co.ukwikipedia.org |

| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Greener alternative to TFA. mdpi.com | mdpi.com |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | DCM | Offers selective deprotection options. wikipedia.orgjk-sci.com | wikipedia.orgjk-sci.com |

| Aqueous Phosphoric Acid | THF | Mild and environmentally benign. nih.gov | nih.gov |

The orthogonality of the Boc group—its stability to bases and hydrogenolysis conditions that cleave other common protecting groups like Fmoc and Cbz—makes it an invaluable tool in complex, multi-step syntheses. organic-chemistry.org

Fluorenylmethyloxycarbonyl (Fmoc) and other Amine Protecting Groups in Sequential Syntheses

The synthesis of non-proteinogenic amino acids, such as this compound, requires careful selection of protecting groups to ensure stereochemical control and avoid unwanted side reactions. The Fluorenylmethyloxycarbonyl (Fmoc) group is a prominent choice for amine protection in sequential syntheses due to its base-lability, which allows for mild deprotection conditions that are orthogonal to acid-labile protecting groups like the tert-butyl ester. nih.gov This orthogonality is crucial for the selective manipulation of functional groups during a multi-step synthesis. nih.gov

A key strategy for the enantioselective synthesis of α-allyl amino esters, including the target compound, involves the use of N-carbamoyl-protected α-chloro glycinates as electrophiles in the presence of a chiral catalyst. nih.govnih.gov Research by Jacobsen and colleagues has demonstrated a highly effective method employing a chiral squaramide catalyst for the nucleophilic allylation of these precursors. nih.govnih.gov

The proposed sequential synthesis of this compound would commence with the preparation of an N-Fmoc-protected α-chloro glycine tert-butyl ester. This intermediate then undergoes an enantioselective allylation reaction. In this critical step, an appropriate allyl nucleophile, such as allyltributylstannane, attacks the glycine derivative under the influence of the chiral squaramide catalyst. This catalyst facilitates the formation of the desired (R)-enantiomer with high stereoselectivity. nih.gov

While the Fmoc group is advantageous due to its mild removal conditions, other protecting groups such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are also employed in amino acid synthesis. researchgate.netresearchgate.net The Boc group, being acid-labile, offers a different orthogonal strategy. For instance, in a scenario where a base-sensitive functional group is present elsewhere in the molecule, a Boc-protected amine could be deprotected using acid without affecting that group. The Cbz group is typically removed under reductive conditions (e.g., hydrogenolysis), providing another layer of orthogonality. researchgate.net The choice of protecting group is therefore a critical consideration in the design of a synthetic route, tailored to the specific functionalities of the target molecule and the reaction conditions of the subsequent steps. nih.gov

The research by Jacobsen et al. provides a robust framework for the synthesis of a variety of α-allyl amino esters with high enantioselectivity. nih.govnih.gov The following table summarizes the results for the synthesis of several N-carbamoyl-protected α-allyl amino esters using their chiral squaramide-catalyzed methodology, which serves as a strong predictive model for the synthesis of this compound.

Table 1: Enantioselective Synthesis of N-Carbamoyl-Protected α-Allyl Amino Esters

| Entry | Protecting Group (PG) | Allyl Nucleophile | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Cbz | 2-Methallyltrimethylsilane | tert-Butyl (R)-2-(benzyloxycarbonylamino)-4-methylpent-4-enoate | 92 | 96 |

| 2 | Cbz | Allyltrimethylsilane | tert-Butyl (R)-2-(benzyloxycarbonylamino)pent-4-enoate | 85 | 95 |

| 3 | Fmoc | Prenylstannane | tert-Butyl (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpent-4-enoate | 88 | 93 |

This table is adapted from data presented in the work of Jacobsen et al. and illustrates the versatility of the chiral squaramide-catalyzed allylation for synthesizing various α-allyl amino esters with different protecting groups and allylating agents. nih.gov

The successful application of the Fmoc protecting group in the synthesis of α-allyl amino esters, as demonstrated in the literature, underscores its utility in the preparation of complex, non-proteinogenic amino acids like this compound. nih.gov The sequential nature of these syntheses, relying on the strategic use of orthogonal protecting groups, allows for the precise construction of chiral centers and the introduction of diverse functionalities.

Asymmetric Catalysis in the Synthesis of Tert Butyl 2r 2 Aminopent 4 Enoate

Chiral Phase-Transfer Catalysis for Enantioselective Transformations

Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric synthesis of α-amino acids. This methodology typically involves the use of a chiral quaternary ammonium (B1175870) salt to mediate the reaction between a water-soluble nucleophile and an organic-soluble electrophile. In the context of Tert-butyl (2R)-2-aminopent-4-enoate synthesis, this approach is applied to the enantioselective alkylation of a glycine (B1666218) imine tert-butyl ester.

The substrate, a Schiff base derived from glycine tert-butyl ester and an achiral aldehyde (e.g., benzophenone), is deprotonated at the α-carbon to form a nucleophilic enolate. The chiral phase-transfer catalyst, often a derivative of Cinchona alkaloids, forms a chiral ion pair with the enolate. This chiral complex then reacts with an electrophile, in this case, an allyl halide, in the organic phase. The steric and electronic properties of the chiral catalyst guide the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

Studies have shown that the choice of both the phase-transfer catalyst and the ester group on the glycine imine can significantly influence the enantioselectivity of the alkylation. For instance, while tert-butyl esters are commonly employed, investigations into other esters like benzhydryl and benzyl (B1604629) esters have been conducted to optimize reaction outcomes. High enantioselectivities have been achieved in the alkylation of glycine imine tert-butyl esters using catalysts derived from α-methyl-naphthylamine. thieme-connect.com Subsequent hydrolysis of the imine group yields the desired α-amino acid ester.

A notable advancement in this area is the use of dual catalytic systems, combining a chiral phase-transfer catalyst with a palladium complex for the asymmetric allylic alkylation of glycine imino esters. nih.gov This method has demonstrated high enantioselectivity in the synthesis of various α-allylic amino acids. nih.gov

Table 1: Chiral Phase-Transfer Catalyzed Alkylation of Glycine Imine Esters

| Catalyst Type | Ester Group | Electrophile | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Dihydrocinchonidine derivative | tert-Butyl | Benzyl bromide | High | thieme-connect.com |

| α-Methyl-naphthylamine derivative | tert-Butyl | Benzyl bromide | High | thieme-connect.com |

Organocatalytic Approaches to Asymmetric α-Amino Acid Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for asymmetric synthesis. In the context of preparing α-amino acid derivatives like this compound, organocatalytic strategies often focus on the enantioselective functionalization of glycine Schiff bases.

One prominent approach involves the use of chiral Brønsted acids or bases to catalyze the addition of nucleophiles to imines or the alkylation of glycine enolate equivalents. For instance, chiral phosphoric acids have been successfully employed in various asymmetric transformations.

Isothiourea catalysis represents a conceptually novel approach where the glycine Schiff base aryl ester is activated through covalent catalysis. nih.gov This strategy has been successfully applied to 1,6- and 1,4-addition reactions, providing access to a range of α-functionalized α-amino acid derivatives with high enantioselectivity. nih.gov While direct application to the synthesis of this compound via allylation using this specific method is yet to be extensively detailed, the principle demonstrates the potential of covalent organocatalysis in this field.

The development of organocatalytic methods for the direct asymmetric allylation of glycine Schiff bases is an active area of research. These methods aim to generate the desired product with high stereocontrol under mild reaction conditions, avoiding the use of toxic or expensive metal catalysts.

Metal-Catalyzed Asymmetric Transformations Relevant to Allylglycine Synthesis

Metal-based catalysts are widely used for their high efficiency and selectivity in asymmetric synthesis. Several metal-catalyzed strategies are pertinent to the synthesis of this compound, including zinc-mediated cross-coupling, Sharpless dihydroxylation and epoxidation on related unsaturated systems, and nickel-catalyzed dynamic kinetic resolution.

Zinc-Mediated Cross-Coupling Reactions

Zinc-mediated reactions have proven effective for the asymmetric synthesis of α-amino acids. A significant development is the use of a synergistic catalytic system comprising an achiral aldehyde, Zn(II), and a chiral palladium complex for the enantioselective α-allylation of N-unprotected amino esters. nih.gov In this system, the coordination of Zn(II) to the intermediate Schiff base is proposed to enhance the acidity of the α-C-H bond, favoring the desired α-allylation. nih.gov This method has achieved high yields and enantioselectivities for the synthesis of α-allyl α-amino esters. nih.gov

Furthermore, dinuclear zinc catalysts have been developed for direct catalytic asymmetric Mannich-type reactions of α-hydroxyketones, demonstrating the utility of zinc complexes in creating chiral carbon-nitrogen bonds. nih.gov While not a direct synthesis of the target molecule, these examples highlight the potential of zinc catalysis in the asymmetric functionalization of amino acid precursors.

Nickel(II)-Salt and Chiral Ligand-Based Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure compounds from a racemic mixture, with a theoretical maximum yield of 100%. This process involves the selective reaction of one enantiomer while the other is continuously racemized in situ.

In the context of α-amino acid synthesis, nickel(II)-salt and chiral ligand-based systems have been developed for the DKR of racemic α-amino acids. This method often involves the formation of a Schiff base between the racemic amino acid and an achiral aldehyde, followed by coordination to a chiral nickel(II) complex. The complex then undergoes a stereoselective transformation, such as acylation or hydrolysis, on one of the enantiomers. The unreacted enantiomer is racemized under the reaction conditions, allowing for the complete conversion of the racemate to a single enantiomer of the product. While specific applications of this method to unsaturated amino acids like Tert-butyl 2-aminopent-4-enoate are still an area of development, the principle offers a promising route for its enantioselective synthesis from a racemic precursor.

Chemical Transformations and Reactivity of Tert Butyl 2r 2 Aminopent 4 Enoate

Amine Group Derivatizations

The primary amine of Tert-butyl (2R)-2-aminopent-4-enoate serves as a potent nucleophile, readily participating in reactions that form new nitrogen-carbon and nitrogen-heteroatom bonds. These derivatizations are fundamental to its use in peptide synthesis and the creation of novel molecular structures.

Amidation and Peptide Coupling Reactions

The formation of an amide bond is a cornerstone of peptide chemistry. The amine group of this compound can act as the nucleophilic component, attacking an activated carboxyl group of another amino acid to form a dipeptide. nih.govspbu.ru This process requires the use of coupling reagents to convert the carboxylic acid into a more reactive intermediate, thereby facilitating the reaction under mild conditions and minimizing side reactions like racemization. bachem.com

The tert-butyl ester group on the molecule typically serves as a protecting group for the C-terminus during synthesis, which can be removed under acidic conditions once the desired peptide sequence is assembled. peptide.com A variety of coupling reagents can be employed for this transformation, each with specific advantages regarding efficiency and suppression of epimerization. bachem.com

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Example Reagent | Activating Mechanism | Key Features |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms a highly reactive O-acylisourea intermediate. | Effective and inexpensive; produces a urea (B33335) byproduct that can be difficult to remove. |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Forms an active ester intermediate. | High coupling efficiency but generates a carcinogenic byproduct. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms an active ester intermediate. | Very efficient, fast reaction rates, and suitable for sterically hindered amino acids. bachem.com |

This table provides an overview of common reagent classes used for peptide bond formation, a key reaction involving the amine group of the title compound.

Formation of Carbamates and Ureas

Beyond amides, the primary amine is a versatile precursor for synthesizing carbamates and ureas, functional groups prevalent in pharmaceuticals and agrochemicals.

Carbamates are typically formed by reacting the amine with a chloroformate or, more commonly in modern synthesis, with a dicarbonate (B1257347) such as di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for installing the tert-butoxycarbonyl (Boc) protecting group onto an amine. The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of the Boc anhydride (B1165640). researchgate.net

Table 2: Synthesis of Carbamates and Ureas

| Derivative | Reagent Type | Example Reagent | Reaction Description |

|---|---|---|---|

| Carbamate (B1207046) | Dicarbonate | Di-tert-butyl dicarbonate (Boc₂O) | Nucleophilic acyl substitution to form a Boc-protected amine. organic-chemistry.org |

| Carbamate | Chloroformate | Benzyl (B1604629) chloroformate (CbzCl) | Reaction with the amine to form a Cbz-protected carbamate. |

| Urea | Isocyanate | Phenyl isocyanate | Nucleophilic addition of the amine to the isocyanate. |

This table summarizes common synthetic routes to carbamates and ureas starting from the primary amine of this compound.

Alkene Functionalizations

The terminal alkene in this compound is a site of unsaturation that can undergo a variety of addition and oxidation reactions. Its position, homoallylic to the stereogenic amine center, can influence the regioselectivity and stereoselectivity of these transformations.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

Electrophilic addition reactions involve the attack of an electrophile on the π-bond of the alkene, leading to the formation of a carbocationic intermediate which is then intercepted by a nucleophile.

Halogenation: The reaction with halogens (e.g., Br₂) proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs in an anti-fashion, leading to a vicinal dihalide. The stereochemistry of the existing chiral center can influence the facial selectivity of the initial attack on the double bond.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) follows Markovnikov's rule, where the proton adds to the carbon with the most hydrogens, and the halide adds to the more substituted carbon, proceeding through the most stable carbocation intermediate.

Nucleophilic Additions (e.g., Sulfa-Michael Addition)

The Sulfa-Michael addition is a specific type of conjugate (1,4) addition where a thiol nucleophile adds to an α,β-unsaturated carbonyl compound. acs.orgorganic-chemistry.org The terminal alkene in this compound is not conjugated to an electron-withdrawing group, and therefore it cannot act as a Michael acceptor in a traditional Sulfa-Michael reaction. researchgate.net Such reactions require the double bond to be activated by conjugation with a group like a ketone, ester, or amide. chemrxiv.orgresearchgate.net

Nucleophilic addition to an unactivated alkene like the one present in the title compound is generally challenging and often requires activation by a transition metal catalyst to proceed efficiently.

Oxidation Reactions (e.g., Dihydroxylation, Epoxidation)

The alkene is susceptible to oxidation, providing routes to valuable diol and epoxide derivatives. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and can be influenced by the nearby chiral center.

Epoxidation: The direct conversion of the alkene to an epoxide can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For homoallylic systems containing a directing group like an amine, the stereoselectivity of the epoxidation can be high. acs.orgrsc.orgrsc.org The amine can be protonated in situ to form an ammonium (B1175870) ion, which directs the oxidant to one face of the double bond through hydrogen bonding. rsc.org

Dihydroxylation: The alkene can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Asymmetric dihydroxylation can be achieved with high enantioselectivity using catalytic OsO₄ in the presence of a chiral ligand, such as those used in the Sharpless asymmetric dihydroxylation. beilstein-journals.org

Table 3: Common Alkene Oxidation Reactions

| Transformation | Reagent(s) | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | Can be influenced by the homoallylic amine (directing group). acs.orgyoutube.com |

| Epoxidation | H₂O₂ / Tungsten Catalyst | Epoxide | Effective for allylic and homoallylic systems. acs.org |

| Syn-Dihydroxylation | OsO₄, NMO | Vicinal Diol | Syn addition of two hydroxyl groups across the double bond. |

This interactive table outlines key oxidation reactions of the alkene moiety, leading to epoxides and diols.

Cyclization Reactions

The bifunctional nature of this compound, possessing both a primary amine and a terminal alkene, makes it a prime candidate for constructing heterocyclic scaffolds. A common and powerful strategy to achieve this is through a two-step sequence involving N-alkylation followed by ring-closing metathesis (RCM).

First, the primary amine must be converted into a diene. This is typically achieved through N-allylation, where a second allyl group is introduced onto the nitrogen atom. This reaction can be carried out by treating this compound with an allyl halide, such as allyl bromide, in the presence of a suitable base to yield the N,N-diallyl amino ester derivative.

Once the diene is formed, intramolecular ring-closing metathesis can be initiated. RCM is a robust method for forming cyclic olefins from acyclic dienes, catalyzed by transition metal complexes, most notably those containing ruthenium. nih.govwikipedia.org When applied to the N,N-diallyl derivative of this compound, this reaction is expected to produce a six-membered nitrogen heterocycle, specifically a substituted 1,2,3,6-tetrahydropyridine, with the concurrent release of ethylene (B1197577) gas. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high yields and can influence the stereochemical outcome of the newly formed double bond. nih.gov

| Catalyst | Typical Solvent | Typical Temperature | Key Characteristics |

|---|---|---|---|

| Grubbs' Catalyst (1st Gen) | Dichloromethane (B109758) (DCM), Toluene | Room Temp to 45°C | Good functional group tolerance but sensitive to air and moisture. nih.gov |

| Grubbs' Catalyst (2nd Gen) | Dichloromethane (DCM), Toluene | Room Temp to 45°C | Higher activity and better stability than 1st Gen; effective for less reactive olefins. nih.gov |

| Hoveyda-Grubbs Catalyst (2nd Gen) | Dichloromethane (DCM), Toluene | Room Temp to 60°C | Features a chelating isopropoxybenzylidene ligand, offering enhanced stability and lower catalyst loading. nih.gov |

Ester Modifications and Transesterification

The tert-butyl ester group in this compound serves as a robust protecting group for the carboxylic acid functionality. However, its modification or removal is often a necessary step in a synthetic sequence.

The most fundamental modification is the hydrolysis of the ester to unveil the free carboxylic acid, (2R)-2-aminopent-4-enoic acid. Due to the stability of the tert-butyl cation, this transformation is readily accomplished under acidic conditions. acsgcipr.org Treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or with anhydrous hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the ester bond. acsgcipr.orgresearchgate.net

Beyond simple hydrolysis, the tert-butyl ester can be converted into other esters through transesterification. While direct acid-catalyzed transesterification with another alcohol is possible, it can be inefficient. More specialized methods have been developed for this purpose. For instance, tert-butyl esters can be converted to acid chlorides by reacting them with reagents like thionyl chloride (SOCl₂). organic-chemistry.org The resulting acid chloride is a highly reactive intermediate that can then be treated with a desired alcohol or amine to form a new ester or amide in high yield. organic-chemistry.org

| Transformation | Reagent(s) | Solvent | Product |

|---|---|---|---|

| Hydrolysis (Deprotection) | Trifluoroacetic Acid (TFA) or HCl | Dichloromethane (DCM) or Dioxane | (2R)-2-aminopent-4-enoic acid |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | Neat or Inert Solvent | (2R)-2-aminopent-4-enoyl chloride |

| Transesterification (via Acid Chloride) | 1. SOCl₂ 2. Alcohol (R'-OH) | Inert Solvent (e.g., DCM) | Alkyl (2R)-2-aminopent-4-enoate |

Selective Protecting Group Manipulations

In many synthetic applications, both the amine and carboxylic acid functionalities of an amino acid must be orthogonally protected to allow for selective deprotection and reaction at one site while the other remains masked. This section considers the selective manipulations possible on a common derivative, N-(tert-butoxycarbonyl)-tert-butyl (2R)-2-aminopent-4-enoate , where the amine is protected with the acid-labile tert-butoxycarbonyl (Boc) group.

The challenge lies in the similar acid-lability of the N-Boc group and the tert-butyl ester. researchgate.net However, conditions have been developed to achieve selectivity.

Selective N-Boc Deprotection: The N-Boc group is generally more sensitive to acid than the tert-butyl ester. Careful selection of reagents and conditions can allow for the removal of the N-Boc group while leaving the ester intact. This can often be achieved by using milder acidic conditions, such as methanesulfonic acid or sulfuric acid in specific solvent systems like tert-butyl acetate (B1210297)/dichloromethane. researchgate.net The success of this selective cleavage relies on the irreversible loss of CO₂ following the protonation of the carbamate, which drives the reaction to completion under conditions where the reversible protonation of the ester does not lead to significant cleavage. researchgate.net

Selective Tert-butyl Ester Deprotection: Conversely, cleaving the tert-butyl ester in the presence of an N-Boc group requires non-acidic conditions or Lewis acid catalysis that favors ester cleavage. One effective method involves the use of a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in refluxing acetonitrile. organic-chemistry.orgthieme-connect.com This system selectively removes the tert-butyl ester, yielding the N-Boc protected carboxylic acid. organic-chemistry.orgthieme-connect.com Another approach employs the Lewis acid zinc bromide (ZnBr₂) in dichloromethane, although its selectivity can be substrate-dependent, and it has been reported to cleave N-Boc groups in some cases. researchgate.netnih.gov

| Desired Product | Group Removed | Reagent System | Reference |

|---|---|---|---|

| This compound | N-Boc | H₂SO₄ or MeSO₃H in tBuOAc/CH₂Cl₂ | researchgate.net |

| N-(tert-butoxycarbonyl)-(2R)-2-aminopent-4-enoic acid | tert-butyl ester | CeCl₃·7H₂O / NaI in Acetonitrile | organic-chemistry.orgthieme-connect.com |

Advanced Analytical Techniques for Characterization and Enantiopurity Assessment of Tert Butyl 2r 2 Aminopent 4 Enoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of tert-butyl (2R)-2-aminopent-4-enoate by probing the connectivity and chemical environment of its atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for each unique proton. The large singlet corresponding to the nine equivalent protons of the tert-butyl group is a hallmark feature of the spectrum. The terminal vinyl protons typically appear as distinct multiplets due to complex spin-spin coupling.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum is characterized by signals for the ester carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the aminopentenoate backbone, including the two distinct sp² hybridized carbons of the alkene.

The following table summarizes the predicted chemical shifts for this compound based on analysis of its structural components and data from analogous compounds. rsc.orgorgsyn.org

Predicted NMR Data for this compound | Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | :--- | | Chemical Shift (δ ppm) | Multiplicity | Integration | Chemical Shift (δ ppm) | | -C(CH₃ )₃ | ~1.45 | s | 9H | ~28.1 | | -C (CH₃)₃ | - | - | - | ~81.5 | | -NH₂ | ~1.60 | br s | 2H | - | | C3-H ₂ (β-H) | ~2.50 | m | 2H | ~37.0 | | C2-H (α-H) | ~3.55 | t | 1H | ~54.0 | | C5-H ₂ (δ-H) | ~5.10-5.25 | m | 2H | ~119.0 | | C4-H (γ-H) | ~5.70-5.85 | m | 1H | ~133.0 | | C =O | - | - | - | ~173.0 |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary depending on solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The spectrum of this compound would display key absorption bands confirming the presence of the primary amine, the ester, and the alkene functionalities.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3400 | Medium (two bands) |

| Alkene | C(sp²)-H Stretch | 3070 - 3090 | Medium |

| Alkane | C(sp³)-H Stretch | 2850 - 2980 | Strong |

| Ester Carbonyl | C=O Stretch | ~1735 | Strong |

| Alkene | C=C Stretch | ~1640 | Medium to Weak |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium |

Note: These are typical ranges. The exact position of the peaks can be influenced by the molecular environment.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

The molecular formula for this compound is C₉H₁₇NO₂. aaronchem.com Its monoisotopic molecular weight is approximately 171.1259 g/mol .

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for polar molecules like amino acid esters. In positive ion mode, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, at an m/z value of approximately 172.1332.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Measuring the [M+H]⁺ ion with high resolution can confirm the formula C₉H₁₈NO₂⁺, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern: A characteristic and often dominant fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) upon ionization, leading to the formation of a protonated carboxylic acid. Another common fragmentation is the loss of the entire tert-butoxy (B1229062) group (73 Da). The most prominent fragment ion observed in the MS/MS spectrum would likely be at m/z 116.0706, corresponding to the [M+H - C₄H₈]⁺ ion.

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

While spectroscopy confirms the structure, chromatography is essential for separating the target compound from impurities and, crucially, for separating its (2R)-enantiomer from its (2S)-counterpart to determine enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable method for determining the enantiomeric excess (e.e.) of chiral compounds. nih.gov The principle lies in the differential interaction between the two enantiomers and the chiral environment of the stationary phase, which results in different retention times.

For the separation of amino acid esters, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are particularly effective. yakhak.org

Methodology: A solution of the analyte is injected into the HPLC system. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, carries the sample through the column packed with the CSP.

Separation: The (2R) and (2S) enantiomers form transient diastereomeric complexes with the chiral selector of the CSP. The difference in the stability of these complexes leads to one enantiomer being retained longer than the other.

Quantification: Using a detector (commonly UV), two separate peaks are observed for the two enantiomers. The enantiomeric excess is calculated from the relative areas of these two peaks. For a sample of pure this compound, a single peak corresponding to its retention time would be observed.

Gas Chromatography (GC) is another powerful technique for separating volatile compounds. To analyze chiral amino esters like the target compound and determine their enantiomeric purity, a two-fold strategy involving derivatization and a chiral GC column is often employed.

Derivatization: Amino esters are often not volatile enough for direct GC analysis. Therefore, the primary amine group is typically derivatized by acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This step creates a more volatile and thermally stable N-acyl amino acid ester.

Chiral Separation: The derivatized sample is then injected into a GC equipped with a chiral capillary column. These columns often contain a cyclodextrin (B1172386) derivative as the chiral selector. The derivatized (2R) and (2S) enantiomers will interact differently with the chiral stationary phase, leading to their separation and elution at different times.

Detection: As the separated enantiomers elute from the column, they are introduced into a mass spectrometer. The MS detector not only quantifies the amount of each enantiomer but also confirms their identity by providing a mass spectrum for each peak, adding a high degree of confidence to the analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical method used to monitor the progress of chemical reactions, such as the synthesis of this compound. This technique allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product by separating components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase.

In a typical synthesis, the stationary phase is a silica (B1680970) gel plate. The Boc-protected amino ester product, this compound, is significantly less polar than its potential starting materials, such as (2R)-2-aminopent-4-enoic acid or the corresponding amine hydrochloride salt. This difference in polarity is the basis for separation. The less polar a compound, the greater its affinity for the mobile phase and the further it travels up the TLC plate, resulting in a higher Retention Factor (Rf value). chemicalforums.com Conversely, more polar compounds interact more strongly with the silica gel and have lower Rf values.

For Boc-protected amino esters, common mobile phase systems (eluents) consist of a mixture of a nonpolar solvent and a moderately polar solvent. derpharmachemica.comsciforum.net The exact ratio is optimized to achieve good separation between the spots. A typical system might be a mixture of hexane and ethyl acetate (B1210297) or chloroform (B151607) and methanol. derpharmachemica.comsciforum.net By spotting the reaction mixture on a TLC plate at various time intervals alongside the starting material, a chemist can visually track the disappearance of the starting material spot and the appearance of a new, higher-Rf product spot. The reaction is considered complete when the starting material spot is no longer visible.

Visualization of the spots on the TLC plate is often achieved using a potassium permanganate (B83412) (KMnO₄) stain, as the double bond in the pent-4-enoate (B1234886) moiety and the carbamate (B1207046) group can be readily oxidized, appearing as yellow or brown spots on a purple background.

Table 1: Representative TLC Monitoring of a Synthesis

This table illustrates the expected change in Rf values during the synthesis of this compound from a polar starting material on a silica gel plate.

| Compound | Function | Expected Rf (Ethyl Acetate/Hexane 1:3) | Observation |

| (2R)-2-aminopent-4-enoic acid | Starting Material | ~0.1 | Spot diminishes over time. |

| This compound | Product | ~0.6 | New spot appears and intensifies. |

Chiroptical Methods

Chiroptical methods are a class of analytical techniques that utilize polarized light to investigate the three-dimensional structure of chiral molecules. These methods are particularly crucial for confirming the absolute configuration and assessing the enantiomeric purity of compounds like this compound, which contains a stereocenter at the C2 position.

Optical Rotation Measurement

Optical rotation is a fundamental chiroptical property of a chiral substance that causes the plane of plane-polarized light to rotate when it passes through it. The measurement of this rotation provides a critical quality control parameter for ensuring the stereochemical integrity of this compound during and after its synthesis. The direction and magnitude of the rotation are characteristic of the molecule's structure, concentration, the solvent used, and the temperature and wavelength of the light.

The specific rotation, [α], is a standardized measure of this property. For a pure enantiomer, the specific rotation is a constant physical property. A measurement that matches the literature value for the desired enantiomer confirms its identity and high enantiomeric purity. A value of zero would indicate a racemic mixture (an equal amount of both enantiomers), while a diminished value suggests partial racemization or the presence of the opposing enantiomer as an impurity.

Table 2: Specific Rotation Data for a Reference Compound

| Compound Name | Configuration | Specific Rotation [α]20D | Conditions | Reference |

| (S)-N-BOC-Allylglycine | (2R) | +9.0° to +13.0° | c=1, methanol | thermofisher.com |

Theoretical and Computational Studies of Tert Butyl 2r 2 Aminopent 4 Enoate and Its Reactions

Conformational Analysis and Molecular Modeling

There is a notable absence of specific studies on the conformational analysis and molecular modeling of Tert-butyl (2R)-2-aminopent-4-enoate. Such studies would typically involve the use of computational methods to determine the most stable three-dimensional arrangements (conformers) of the molecule. By calculating the potential energy of the molecule as a function of the rotation around its single bonds, researchers can identify low-energy conformations that are likely to be populated at room temperature. This analysis is crucial for understanding the molecule's physical properties and its interactions with other molecules.

Elucidation of Reaction Mechanisms and Transition States

Detailed computational elucidations of reaction mechanisms and the characterization of transition states involving this compound are not documented in existing literature. Mechanistic studies typically employ quantum chemical calculations to map out the energy landscape of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction. For a molecule like this compound, such studies could provide valuable insights into its synthesis, degradation, and potential applications in chemical synthesis.

Prediction and Analysis of Stereochemical Outcomes

Specific computational predictions and analyses of the stereochemical outcomes of reactions involving this compound have not been reported. As a chiral molecule, its reactions can lead to the formation of different stereoisomers. Computational chemistry can be a powerful tool to predict which stereoisomer will be the major product by calculating the energies of the different diastereomeric transition states. This is of paramount importance in fields like asymmetric synthesis, where the control of stereochemistry is essential.

Density Functional Theory (DFT) Calculations in Synthetic Design

While Density Functional Theory (DFT) is a widely used computational method in chemistry for predicting molecular properties and designing synthetic routes, its specific application to the synthesis of this compound is not described in the available literature. DFT calculations could, for instance, be used to optimize reaction conditions, predict the regioselectivity and stereoselectivity of synthetic steps, and understand the role of catalysts in the synthesis of this compound. The absence of such studies indicates a potential area for future research.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing Tert-butyl (2R)-2-aminopent-4-enoate and related chiral amino acids is increasingly focused on sustainability and efficiency. Current multi-step syntheses, while effective, often rely on stoichiometric reagents and generate significant waste. Emerging research aims to address these limitations through innovative and greener approaches.

Key directions include:

Biocatalysis and Enzymatic Synthesis : The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and environmentally benign route to chiral amines. researchgate.net Future work will likely focus on engineering enzymes specifically tailored for the synthesis of unnatural amino acids from simple, renewable feedstocks. researchgate.net Microbial fermentation is another sustainable approach being explored for producing enantiopure compounds. researchgate.net

Catalytic Fixation of Abundant Feedstocks : A groundbreaking area of research involves the direct synthesis of amino acids from abundant gases like dinitrogen (N₂) and carbon dioxide (CO₂). rsc.org Recent studies have demonstrated the synthesis of simple amino acids like glycine (B1666218) and alanine (B10760859) using photocatalysis over hydroxyapatite, starting from N₂, CO₂, methane (B114726) (CH₄), and water under mild conditions. rsc.org Adapting such methodologies for more complex structures represents a long-term goal for sustainable synthesis.

Photoredox Catalysis : Visible-light-induced photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-nitrogen bonds under mild conditions. rsc.org This method allows for the use of radical precursors derived from readily available aliphatic alcohols, offering an atom-economical process with CO₂ as the only stoichiometric byproduct. rsc.org

| Methodology | Key Advantages | Emerging Research Focus | References |

|---|---|---|---|

| Traditional Organic Synthesis | Well-established, versatile | Improving step-economy, reducing waste | acs.org |

| Biocatalysis/Enzymatic Synthesis | High enantioselectivity, mild conditions, sustainable | Enzyme engineering for novel substrates, multi-enzyme cascades | researchgate.net |

| Catalytic Fixation | Uses abundant, inexpensive feedstocks (N₂, CO₂) | Catalyst development, expanding scope to complex amino acids | rsc.org |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Development of new photocatalysts and radical precursors | rsc.orgineosopen.org |

Exploration of New Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is paramount in the synthesis of chiral molecules like this compound. The development of novel catalytic systems is at the forefront of this endeavor, moving beyond classical methods to achieve higher efficiency and precision.

Future research is focused on several key areas:

Earth-Abundant Metal Catalysis : While precious metals like rhodium and ruthenium have been instrumental, there is a growing shift towards catalysts based on earth-abundant and less toxic metals such as nickel and iron. nih.govnature.com Nickel-catalyzed enantioconvergent cross-coupling reactions, for instance, have shown promise in the asymmetric synthesis of protected unnatural α-amino acids from racemic starting materials. nih.gov

Organocatalysis : Chiral organocatalysts, such as BINOL-derived aldehydes and phosphoric acids, offer a metal-free alternative for asymmetric synthesis. frontiersin.org These catalysts can activate substrates through the formation of transient chiral intermediates, providing excellent stereocontrol in reactions like α-functionalization of amino esters. frontiersin.org

Dual Catalysis Systems : Combining different catalytic modes, such as photoredox catalysis with chiral transition metal or organocatalysis, can enable previously inaccessible transformations. ineosopen.org This approach allows for the generation of radical intermediates under mild conditions, which then engage in enantioselective bond-forming reactions controlled by a chiral catalyst. ineosopen.org

Expansion of Applications in Chemical Biology and Drug Discovery

Unnatural amino acids (UAAs) like this compound are powerful tools for probing and manipulating biological systems. sigmaaldrich.comnih.gov Their incorporation into peptides and proteins can introduce novel functionalities, enhance stability, and modulate biological activity. biosyn.comjpt.comcpcscientific.com

Emerging applications include:

Peptidomimetics and Therapeutic Peptides : UAAs are widely used to create peptidomimetics with improved pharmacological properties, such as enhanced potency, greater in vivo stability against proteolytic degradation, and better selectivity for biological targets. sigmaaldrich.combiosyn.com The unique side chain of this compound can be functionalized to design novel peptide-based drug candidates.

Molecular Probes : By incorporating UAAs with specific functionalities (e.g., fluorescent tags, cross-linkers), researchers can create molecular probes to study protein function, interactions, and localization within living cells. sigmaaldrich.com

Engineered Proteins : Site-specific incorporation of UAAs into proteins allows for the creation of enzymes with novel catalytic activities or therapeutic proteins with enhanced properties. nih.gov Techniques like nonsense codon suppression are used to introduce UAAs into the genetic code of organisms. nih.gov The tert-butyl group, in particular, can serve as a steric shield, increasing the stability of compounds against chemical or enzymatic degradation. researchgate.net

Integration of Advanced Analytical Techniques for Real-time Monitoring and Characterization

The development of efficient synthetic methods relies on the ability to rapidly and accurately analyze reaction outcomes, including yield and enantiomeric excess. Future progress will be heavily influenced by the integration of advanced analytical techniques that allow for real-time monitoring.

Promising technologies include:

In-line and On-line Spectroscopy : Techniques such as Fourier-transform infrared spectroscopy (FTIR) can be integrated directly into reaction setups, particularly in continuous-flow systems, to monitor the concentration of reactants and products in real time. beilstein-journals.orgrsc.org This allows for rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. beilstein-journals.org

Mass Spectrometry (MS) : Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a powerful tool for the quantitative monitoring of reactions, including those under heterogeneous conditions, without extensive sample preparation. nih.gov Mass spectrometry is also a key complementary technique to chromatography for chiral analysis. acs.orgjiangnan.edu.cn

Chiral Sensing : The development of chiral sensors, including fluorescent chemosensors, offers a potential route for the high-throughput screening of asymmetric reactions and real-time determination of enantiomeric composition, eliminating the need for cumbersome purification steps. nih.gov

Advanced Chromatography : High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) using novel chiral stationary phases remain central to chiral analysis. wikipedia.orgmdpi.com The exploration of new chiral selectors is a primary focus for improving separation efficiency. acs.orgjiangnan.edu.cn

| Technique | Application | Key Advantage | References |

|---|---|---|---|

| In-line FTIR | Real-time reaction monitoring in flow chemistry | Rapid optimization of reaction parameters | beilstein-journals.orgrsc.org |

| DART-MS | Quantitative, real-time analysis of reaction mixtures | Minimal sample preparation, suitable for heterogeneous systems | nih.gov |

| Chiral Fluorescence Spectroscopy | High-throughput screening of enantioselectivity | Rapid analysis without chromatographic separation | nih.gov |

| Headspace SPME-GC | "On-line" analysis of chiral molecules in complex solvents | Eliminates tedious extraction steps | nih.gov |

Computational Design and Optimization of Synthesis and Applications

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the development of new synthetic methods and applications for complex molecules like this compound.

Future directions in this area involve:

Catalyst Design : Computational methods, including Density Functional Theory (DFT), can be used to model reaction mechanisms, understand the origins of stereoselectivity, and design new, more effective chiral catalysts.

Reaction Optimization : In silico simulations of metabolic pathways and reaction networks can identify key targets for genetic modification to enhance the production of amino acids in microbial systems. nih.govbiorxiv.org Constraint-based modeling approaches can predict the effects of gene knockouts or overexpression on product yield. nih.gov

In Silico Drug Discovery : Molecular docking and other computational tools are used to predict the interaction of molecules containing unnatural amino acids with biological targets like enzymes and receptors. ijcce.ac.ir This allows for the rational design of new therapeutic agents and the optimization of their binding affinity and selectivity.

By integrating these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for more efficient and sustainable chemical synthesis and the development of novel solutions in medicine and biotechnology.

Q & A

Basic: What are the optimal synthetic conditions for Tert-butyl (2R)-2-aminopent-4-enoate to ensure high enantiomeric purity?

Answer:

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amino group under mild, stereocontrolled conditions. Key steps include:

- Amino Protection : Use Boc-anhydride in a biphasic system (e.g., water/dichloromethane) at 0–5°C to minimize racemization .

- Enolate Formation : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to establish the (2R) configuration .

- Reaction Monitoring : Track intermediates via TLC or HPLC to confirm stereochemical integrity .

Critical Parameters : Maintain pH 7–8 during protection to avoid premature deprotection, and use low temperatures (<10°C) during coupling steps .

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy :

- 1H NMR : The vinyl proton (pent-4-enoate) appears as a multiplet at δ 5.6–5.8 ppm, while the Boc tert-butyl group shows a singlet at δ 1.4 ppm .

- 13C NMR : The carbonyl carbons (Boc and ester) resonate at δ 170–175 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₁NO₄: 230.1396) .

- Optical Rotation : Measure [α]D to verify enantiopurity; deviations >2° indicate racemization .

Advanced: How can racemization be minimized during Boc deprotection of this compound?

Answer:

Racemization occurs via keto-enol tautomerism or acid/base-mediated pathways. Mitigation strategies include:

- Deprotection Conditions : Use anhydrous HCl in dioxane (4 M) at 0°C for ≤2 hours to limit acid exposure .

- Additives : Include scavengers like anisole to trap carbocation intermediates .

- Post-Deprotection Quenching : Neutralize immediately with cold NaHCO₃ to prevent prolonged acidic conditions .

Validation : Compare pre- and post-deprotection optical rotation or chiral HPLC (e.g., Chiralpak AD-H column) .

Advanced: How does the Boc group influence the reactivity of this compound in peptide coupling reactions?

Answer:

The Boc group:

- Steric Effects : Hinders nucleophilic attack at the α-carbon, reducing side reactions during activation .

- Electronic Effects : Stabilizes the transition state in amide bond formation via electron withdrawal .

Methodology : - Activation Reagents : Use HATU or HOBt/EDCI for efficient coupling at 0–25°C .

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction rates .

Note : Boc deprotection post-coupling requires careful acidolysis to avoid peptide backbone cleavage .

Advanced: How can researchers resolve contradictions in NMR data for derivatives of this compound?

Answer:

Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or impurities. Strategies include:

- Variable Temperature NMR : Identify broadening/resolved signals at −20°C to 60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping protons/carbons (e.g., vinyl vs. aromatic protons) .

- Spiking Experiments : Add authentic samples to confirm peak assignments .

Case Study : In , a minor diastereomer was resolved using reverse-phase HPLC (C18 column, 90:10 water/acetonitrile gradient) .

Basic: What are common applications of this compound in medicinal chemistry?

Answer:

- Peptide Mimetics : Serves as a constrained amino acid surrogate in protease inhibitors .

- Prodrug Synthesis : The Boc group enables pH-sensitive release in targeted drug delivery .

- Bioconjugation : Used to introduce alkenes for click chemistry (e.g., thiol-ene reactions) .

Advanced: How to assess the hydrolytic stability of this compound under physiological conditions?

Answer:

- Buffer Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hours .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics; Boc esters typically degrade faster than methyl esters .

- Stabilization : Co-formulate with cyclodextrins to shield the ester moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.